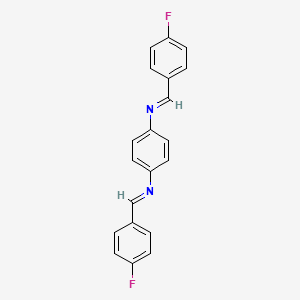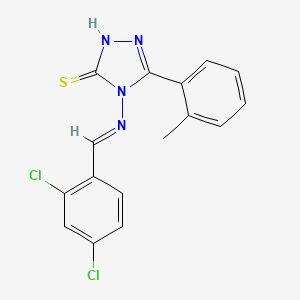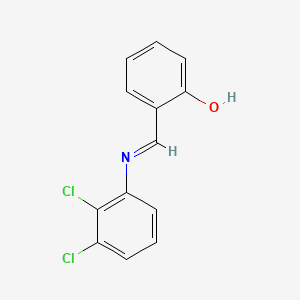
N,N'-Bis(4-fluorobenzylidene)-1,4-phenylenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis(4-fluorobenzylidene)-1,4-phenylenediamine is a chemical compound with the molecular formula C20H14F2N2 It is a Schiff base derived from the condensation of 4-fluorobenzaldehyde and 1,4-phenylenediamine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(4-fluorobenzylidene)-1,4-phenylenediamine typically involves the condensation reaction between 4-fluorobenzaldehyde and 1,4-phenylenediamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for N,N’-Bis(4-fluorobenzylidene)-1,4-phenylenediamine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Bis(4-fluorobenzylidene)-1,4-phenylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The fluorine atoms in the benzylidene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine and aldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N,N’-Bis(4-fluorobenzylidene)-1,4-phenylenediamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of N,N’-Bis(4-fluorobenzylidene)-1,4-phenylenediamine involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biological effects. The compound’s Schiff base structure allows it to act as a chelating agent, binding to metal ions and influencing their reactivity and availability in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-Bis(4-fluorobenzylidene)ethylenediamine
- N,N’-Bis(4-fluorobenzylidene)propane-1,2-diamine
- N,N’-Bis(4-fluorobenzylidene)ethanedihydrazide
Uniqueness
N,N’-Bis(4-fluorobenzylidene)-1,4-phenylenediamine is unique due to its specific structural configuration, which allows it to form stable complexes with a variety of metal ions. This property makes it particularly useful in coordination chemistry and materials science. Additionally, its potential biological activities and applications in medicine further distinguish it from similar compounds.
Propriétés
Numéro CAS |
17867-08-2 |
|---|---|
Formule moléculaire |
C20H14F2N2 |
Poids moléculaire |
320.3 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)-N-[4-[(4-fluorophenyl)methylideneamino]phenyl]methanimine |
InChI |
InChI=1S/C20H14F2N2/c21-17-5-1-15(2-6-17)13-23-19-9-11-20(12-10-19)24-14-16-3-7-18(22)8-4-16/h1-14H |
Clé InChI |
PXLVXXHBFOCRHF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)N=CC3=CC=C(C=C3)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4E)-2,5-diphenyl-4-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11965519.png)

![N-(2-fluorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11965538.png)
![(8S,9S,10R,13S,14S,17R)-17-(1-Hydroxypropan-2-yl)-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B11965541.png)





![2-methylpropyl (2E)-2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11965573.png)
![methyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11965581.png)
